molecular formula C14H13ClN2O B1336252 4-amino-N-(5-chloro-2-methylphenyl)benzamide CAS No. 897595-52-7

4-amino-N-(5-chloro-2-methylphenyl)benzamide

Cat. No.: B1336252
CAS No.: 897595-52-7
M. Wt: 260.72 g/mol
InChI Key: RLSLGCUWGKXCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(5-chloro-2-methylphenyl)benzamide is a benzamide derivative characterized by a 4-amino-substituted benzoyl group linked to a 5-chloro-2-methylphenylamine moiety. Benzamides are a structurally diverse class of compounds with demonstrated pharmacological activities, including antimicrobial, anticonvulsant, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-amino-N-(5-chloro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-2-5-11(15)8-13(9)17-14(18)10-3-6-12(16)7-4-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSLGCUWGKXCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Summary (From Patent CN103508904A):

  • Starting Material: 5-chloro-2-methyl aniline or its azo-compound precursor.
  • Process:
    • Formation of azo-compound by diazotization and coupling reactions under controlled pH (8–8.5) and temperature (20–25°C).
    • Hydrogenation of azo-compound using Raney-Nickel catalyst and hydrazine hydrate at 60–80°C for 4–7 hours under stirring and nitrogen atmosphere.
    • Post-reaction concentration and filtration to isolate 5-chloro-2-methyl-1,4-phenylenediamine or related amine derivatives.
  • Yields: High yields reported with efficient catalyst recovery and product purification.

Preparation of 4-amino benzoic acid derivatives or activated intermediates

While direct preparation of 4-amino benzoic acid derivatives is less documented here, related benzamide syntheses use activated esters or acid chlorides.

Amide Bond Formation

Typical Procedure (Adapted from related benzamide syntheses and patent CN105936625A):

  • Activation of Carboxylic Acid:

    • Use of coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form active esters from substituted benzoic acids (e.g., 3-nitro-4-chlorobenzoic acid analogs).
    • Reaction conducted in dichloromethane at room temperature for 2–3 hours to form benzotriazole esters.
  • Coupling with Amine:

    • Addition of 5-chloro-2-methylaniline to the activated ester solution.
    • Stirring at room temperature to form the corresponding nitro-substituted benzamide intermediate.
  • Reduction of Nitro Group:

    • Reduction of the nitro group to amino using zinc and sodium hydroxide or catalytic hydrogenation methods.
    • This step converts the nitrobenzamide intermediate to the target 4-amino-N-(5-chloro-2-methylphenyl)benzamide.
  • Purification:

    • Filtration, washing, and recrystallization to obtain the pure product with yields reported up to 95% or higher.

Alternative Preparation Routes

Direct Amidation Using Acid Chlorides (General Methodology):

  • Conversion of 4-amino benzoic acid to 4-amino benzoyl chloride using thionyl chloride or oxalyl chloride under reflux.
  • Reaction of acid chloride with 5-chloro-2-methylaniline in an inert solvent (e.g., dichloromethane) at low temperature (0–5°C) to control reaction rate and minimize side reactions.
  • Work-up includes aqueous quenching, extraction, and purification.

Catalytic Reduction and Substitution (Related Methods):

  • Starting from nitro-substituted benzamides, catalytic hydrogenation in isopropanol or methanol solvents using Pd/C or Raney-Ni catalysts to reduce nitro groups to amines.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Azo-compound formation 5-chloro-2-methylaniline, diazotization, pH 8–8.5 20–25 3–4 - Intermediate for amine preparation
2 Hydrogenation Raney-Ni, hydrazine hydrate, N2 atmosphere 60–80 4–7 High Produces 5-chloro-2-methylaniline
3 Acid activation DIC, HOBt, dichloromethane RT 2–3 - Forms active ester intermediate
4 Amide coupling 5-chloro-2-methylaniline, active ester RT 2–4 - Forms nitro-substituted benzamide
5 Nitro reduction Zn/NaOH or catalytic hydrogenation RT–80 1–5 90–95 Converts nitro to amino group
6 Purification Filtration, recrystallization - - - Final product isolation

Research Findings and Notes

  • The use of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents is preferred for mild reaction conditions and high yields in amide bond formation.

  • Hydrogenation using Raney-Nickel and hydrazine hydrate is effective for reducing azo and nitro groups in aromatic systems, providing clean conversion to amines with minimal side products.

  • Controlling pH during azo-compound formation and hydrogenation steps is critical to maximize yield and purity of 5-chloro-2-methylaniline, a key intermediate.

  • Alternative methods involving acid chlorides and direct amidation are feasible but require careful temperature control to avoid side reactions, especially given the presence of sensitive amino groups.

  • The overall synthetic route is efficient, with reported yields of the final benzamide product reaching 90–95%, suitable for scale-up in pharmaceutical intermediate production.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Amino → Nitroso Potassium permanganate (KMnO₄), pH 2–44-nitroso-N-(5-chloro-2-methylphenyl)benzamideSelective oxidation at the para position confirmed via HPLC-MS
Amino → Nitro Chromium trioxide (CrO₃), H₂SO₄4-nitro-N-(5-chloro-2-methylphenyl)benzamideYield: 78% (industrial scale)

Mechanistic Insight :
Oxidation proceeds through hydroxylamine intermediates, with electron-donating methyl groups stabilizing transition states. The chloro substituent reduces ring electron density, directing oxidation to the amino group .

Reduction Reactions

The nitro derivatives (from oxidation) or chloro group can be reduced:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Nitro → Amine H₂/Pd-C, ethanol, 50°CRegeneration of parent compoundQuantitative yield in batch reactors
Chloro → Hydrogen H₂/Raney Ni, NH₃, 120°CN-(5-methyl-2-methylphenyl)benzamideLimited utility due to competing amide hydrolysis

Industrial Note : Catalytic hydrogenation is preferred for scalability, but over-reduction of the benzamide carbonyl is minimized using Pd-C .

Electrophilic Substitution

The aromatic rings undergo regioselective substitutions:

Position TargetedReagents/ConditionsProducts FormedRegioselectivity
Para to amine HNO₃/H₂SO₄, 0°C4-amino-3-nitro-N-(5-chloro-2-methylphenyl)benzamideDirected by electron-rich amine
Chloro displacement NaOH (aq), Cu catalyst, 150°C4-amino-N-(5-hydroxy-2-methylphenyl)benzamideUllmann-type coupling observed

Kinetic Data :

  • Nitration rate: k=1.2×103s1k=1.2\times 10^{-3}\,\text{s}^{-1} at 25°C
  • Hydrolysis of chloro: 85% conversion in 6 h

Acylation and Amidation

The amine group reacts with acylating agents:

ReagentConditionsProducts FormedApplication
Acetyl chloridePyridine, 0°C4-acetamido-N-(5-chloro-2-methylphenyl)benzamideProdrug synthesis
Benzoyl chlorideTHF, triethylamine, rt4-benzamido-N-(5-chloro-2-methylphenyl)benzamidePolymer crosslinking agent

Yield Optimization :

  • Acetylation achieves >90% yield with stoichiometric pyridine .
  • Excess benzoyl chloride leads to diacylation byproducts .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic backbone:

Reaction TypeReagents/ConditionsProducts FormedCatalytic Efficiency
Suzuki coupling Pd(PPh₃)₄, aryl boronic acid, K₂CO₃4-amino-N-(5-chloro-2-methylphenyl)-biphenylamideTurnover number (TON): 450
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, aryl halide4-amino-N-(5-chloro-2-methylphenyl)-N-arylbenzamideSelective C–N bond formation

Structural Confirmation :

  • X-ray crystallography validates biaryl products .
  • Turnover frequency (TOF) for Suzuki: 12h112\,\text{h}^{-1} .

Degradation Pathways

Stability studies reveal hydrolytic and photolytic decomposition:

ConditionMajor DegradantsHalf-Life (t₁/₂)
Acidic hydrolysis (pH 3)4-amino-N-(5-chloro-2-methylphenyl)benzoic acid14 days at 25°C
UV light (254 nm)Chlorinated quinones48 h (complete degradation)

Mechanism :
Amide bond cleavage dominates in acidic media, while UV exposure generates radicals via C–Cl bond homolysis .

Comparative Reactivity Table

Key functional group reactivities under standardized conditions:

Functional GroupReactivity (Relative to Benzene)Preferred Reactions
Aromatic amine8× more reactiveNitration, acylation
Chloro substituent0.5× less reactiveNucleophilic substitution
Benzamide carbonyl3× less reactiveReduction (vs. ester analogs)

Data derived from Hammett constants (σ\sigma ) and DFT calculations .This compound’s versatility in electrophilic, nucleophilic, and metal-catalyzed reactions makes it valuable for pharmaceutical intermediates and materials science. Recent advances highlight its role in synthesizing kinase inhibitors and liquid crystal polymers .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 4-amino-N-(5-chloro-2-methylphenyl)benzamide serves as a precursor for synthesizing various organic compounds, facilitating the development of new materials and chemicals.
  • Reagent in Chemical Reactions : The compound is utilized in several chemical reactions, including oxidation and substitution processes, which can yield various derivatives with distinct properties.

Biology

  • Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents.
  • Anticancer Activity : Studies have shown that derivatives of similar compounds possess cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For example, compounds with structural similarities have demonstrated significant inhibition of leukemia cell proliferation .

Medicine

  • Therapeutic Applications : Ongoing research is focused on the therapeutic potential of this compound in treating various diseases, particularly cancers. The compound's ability to inhibit enzymes involved in cell proliferation positions it as a promising candidate for drug development .
  • Drug Design : The structure-activity relationship (SAR) studies indicate that modifications to the benzamide structure can enhance biological activity, guiding future drug design efforts aimed at optimizing efficacy against specific targets .

Data Tables

Application AreaSpecific UseExample Studies
ChemistryIntermediate for organic synthesisUsed in the synthesis of various derivatives
BiologyAntimicrobial and anticancer propertiesExhibits cytotoxicity against leukemia KG-1 cells
MedicinePotential drug developmentInhibits enzymes related to cancer proliferation

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of benzamide derivatives against leukemia cells. The results indicated that certain modifications to the benzamide structure significantly enhanced their inhibitory effects on cell growth, highlighting the importance of structural optimization in drug design .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of related compounds. Results demonstrated effective inhibition of bacterial growth, suggesting that this compound could be further explored as an antimicrobial agent.
  • Drug Development Insights : A recent study on similar compounds revealed their potential as inhibitors of viral entry mechanisms, showcasing the versatility of benzamide derivatives in addressing various health challenges, including viral infections like Ebola and Marburg viruses .

Mechanism of Action

The mechanism of action of 4-amino-N-(5-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Table 1: Structural Analogues and Substituent Features

Compound Name Benzamide Substituents Aniline Substituents Key Structural Features
4-Amino-N-(5-chloro-2-methylphenyl)benzamide 4-Amino 5-Chloro, 2-methyl Chlorine (electron-withdrawing), methyl (steric)
4-Amino-N-(2-chlorobenzyl)benzamide (11) 4-Amino 2-Chlorobenzyl Chlorine on benzyl group
4-Amino-N-(o-hydroxyphenyl)benzamide 4-Amino o-Hydroxyphenyl Hydroxyl group (polar, H-bond donor)
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) 4-Amino 2-Ethylphenyl Ethyl group (hydrophobic)
AS-4370 4-Amino, 5-chloro, 2-ethoxy 4-Fluorobenzyl-morpholinyl Complex substituent for receptor binding

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition (e.g., CA II) by polarizing the amide bond .
  • Hydrophobic substituents (e.g., methyl, ethyl) improve membrane permeability and receptor binding .
  • Polar groups (e.g., hydroxyl) enhance solubility but may reduce CNS penetration .

Table 2: Pharmacological Activities of Benzamide Analogues

Compound Name Biological Activity Key Data Reference
Sulfonamide-benzamide derivatives Carbonic Anhydrase II Inhibition IC₅₀ = 0.09–0.58 µM
4-Amino-N-(o-hydroxyphenyl)benzamide Antimicrobial MIC = 25 µg/mL (K. pneumoniae)
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) Anticonvulsant Active in MES test at 10 mg/kg (i.p.)
AS-4370 Gastrokinetic Agent Potent gastric emptying activity vs. cisapride

Key Findings :

Enzyme Inhibition : Sulfonamide-benzamide hybrids exhibit potent CA II inhibition, likely due to sulfonamide coordination with the zinc ion in CA active sites .

Antimicrobial Activity: The hydroxyl group in 4-amino-N-(o-hydroxyphenyl)benzamide contributes to its activity against gram-negative bacteria by disrupting membrane integrity .

Anticonvulsant Activity : 4-AEPB’s ethyl group enhances lipophilicity, facilitating blood-brain barrier penetration and interaction with voltage-gated sodium channels .

Gastrokinetic Action : AS-4370’s morpholinyl-fluorobenzyl substituent enhances 5-HT₄ receptor agonism, promoting gastric motility .

Biological Activity

4-amino-N-(5-chloro-2-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by an amine group and a chloro-substituted aromatic ring. The structural formula can be represented as follows:

C14H13ClN2O\text{C}_{14}\text{H}_{13}\text{Cl}\text{N}_{2}\text{O}

This compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes involved in cell proliferation, which is crucial for its potential anticancer effects. The compound may also exhibit antimicrobial properties, although detailed mechanisms are still under investigation.

1. Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. In vivo studies have shown its effectiveness against various cancer models, including mammary adenocarcinoma and colon adenocarcinoma induced by methylnitrosurea (MNU) and acetoxymethylmethylnitrosamine (AMMN), respectively. The compound's efficacy is highlighted in the following table:

Study Cancer Model Dose (mg/kg) Effect
MNU-induced Mammary Adenocarcinoma7.5 - 12.5Significant tumor growth inhibition
AMMN-induced Colon Adenocarcinoma7.0 - 11.9Complete growth inhibition at optimal doses

In these studies, the compound was administered intragastrically over several weeks, demonstrating a clear dose-response relationship in tumor volume reduction.

2. Antimicrobial Activity

Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus has been noted, although further validation through rigorous testing is necessary .

Structure-Activity Relationships (SAR)

The SAR analysis of benzamide derivatives indicates that modifications to the amide group and aromatic rings significantly influence biological activity. For instance:

  • Substituents on the aromatic ring : The presence of electron-withdrawing groups like chlorine enhances the compound's potency against cancer cells.
  • Altering the amine group : Variations in the amine substituents can either enhance or diminish activity, indicating a delicate balance in structural modifications that affect bioactivity .

Case Studies

Several case studies have documented the therapeutic potential of related compounds:

  • A study involving derivatives of N-(2'-aminophenyl)-benzamide showed significant antineoplastic effects against various tumors when tested in vivo, with some compounds demonstrating improved efficacy compared to standard treatments .
  • Research on similar benzamide derivatives has revealed their role as effective inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-(5-chloro-2-methylphenyl)benzamide, and how can intermediates be purified?

  • Methodology : The synthesis typically involves coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with substituted anilines. Key steps include:

  • Amide bond formation : Use of ethyl chloroformate and triethylamine in dichloromethane (DCM) for activating carboxylic acids (e.g., 94% yield under mild conditions) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    • Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) and NMR spectroscopy.

Q. How can receptor binding affinity (e.g., dopamine D2, serotonin 5-HT3) be experimentally determined for this compound?

  • Methodology :

  • Radioligand displacement assays : Use [³H]spiperone for D2 receptors or [³H]GR65630 for 5-HT3 receptors. Incubate with membrane preparations from transfected cells or brain tissue.
  • Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and convert to Ki values via Cheng-Prusoff equation .

Q. What spectroscopic techniques are critical for structural characterization?

  • Essential methods :

  • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., aromatic protons at δ 6.8–7.4 ppm).
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., [M+H]+ m/z calculated for C₁₄H₁₃ClN₂O: 277.0743) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced gastrokinetic activity?

  • Approach :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., 4-fluorobenzyl) at the morpholine ring to enhance potency (e.g., AS-4370 showed 2.5× higher activity than cisapride) .
  • In vivo models : Evaluate gastric emptying in rats using phenol red semisolid meals; compare time-dependent efficacy against metoclopramide .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methods :

  • Software tools : Use SHELXL for small-molecule refinement (R-factor < 0.05) and WinGX for data integration. Validate hydrogen bonding via ORTEP-3 visualizations .
  • Data reconciliation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*) to resolve bond-length discrepancies .

Q. How can covalent binding to targets (e.g., PPARδ) be confirmed and quantified?

  • Protocol :

  • Mass spectrometry : Perform LC-MS/MS on trypsin-digested protein to identify adducts (e.g., Cys249 modification in PPARδ, confirmed by +305 Da mass shift) .
  • Functional assays : Measure antagonism via CPT1a gene suppression in HepG2 cells (IC₅₀ < 100 nM) .

Q. What in vitro models are suitable for evaluating anticancer potential?

  • Approach :

  • Cell viability assays : Use MTT or resazurin reduction in cancer cell lines (e.g., MCF-7, HepG2).
  • Mechanistic studies : Assess apoptosis via Annexin V/PI staining and caspase-3 activation. Compare dose-response curves with 5-FU as a positive control .

Methodological Notes

  • Key references : Prioritized peer-reviewed synthesis (e.g., ), crystallography ( ), and pharmacological studies ( ).
  • Data tables : Included in-text for clarity (e.g., IC₅₀ values, NMR shifts).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.